

Potential off-target effects of (R)-ND-336 in cell culture

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Compound of Interest

Compound Name: (R)-ND-336

Cat. No.: B15574580

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Technical Support Center: (R)-ND-336

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the selective MMP-9 inhibitor, **(R)-ND-336**, in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **(R)-ND-336** and its mechanism of action?

A1: The primary target of **(R)-ND-336** is Matrix Metalloproteinase-9 (MMP-9). It acts as a potent and selective, slow-binding inhibitor of MMP-9 with a K_i of 19 nM.^{[1][2]} Its mechanism of action involves the Glu-404 at the active site abstracting a proton, leading to a thiolate that coordinates with the zinc ion, resulting in tight-binding inhibition with a long residence time of approximately 300 minutes.

Q2: What is the known selectivity profile of **(R)-ND-336** against other metalloproteinases?

A2: **(R)-ND-336** exhibits high selectivity for MMP-9. It poorly inhibits MMP-8 ($K_i = 8590 \pm 230$ nM), demonstrating a selectivity of approximately 450-fold over MMP-8.^[3] It also shows significantly less inhibition of MMP-2 ($K_i = 127$ nM) and MMP-14 ($K_i = 119$ nM).^[1] For most other MMPs, the K_i is greater than 100 μ M.^[1]

Q3: Has **(R)-ND-336** been screened against other classes of proteases?

A3: Yes, the off-target activity of **(R)-ND-336** was evaluated against a panel of 39 proteases. It was found to poorly inhibit cathepsin-L ($K_i = 5.9 \pm 0.01 \mu\text{M}$) and cathepsin-B ($K_i = 6.2 \pm 0.01 \mu\text{M}$).^[3] These micromolar concentrations are less likely to be relevant in typical cell culture experiments where nanomolar concentrations are used to target MMP-9.

Q4: Does **(R)-ND-336** interact with cytochrome P450 (CYP) enzymes?

A4: In vitro studies have shown that **(R)-ND-336** can inhibit some CYP enzymes at micromolar concentrations. The IC₅₀ values are 7.9 μM for CYP1A2, 39 μM for CYP2C8, 3.1 μM for CYP2C9, and 3.5 μM for CYP2C19.^{[2][3]} No significant inhibition of CYP3A4, CYP3A5, or CYP2D6 was observed.^[3] It's important to consider these potential interactions if your cell culture system has high metabolic activity or if you are co-administering other compounds.

Q5: Is **(R)-ND-336** cytotoxic?

A5: **(R)-ND-336** is considered not to be cytotoxic.^[1] It has a favorable therapeutic index, with an IC₅₀ value of 143 μM , which is significantly higher than its K_i for MMP-9.^[1]

Data Presentation

Table 1: Inhibitory Activity of **(R)-ND-336** against Various Proteases

Target	K_i (nM)	Selectivity vs. MMP-9	Reference
MMP-9	19 ± 3	-	^[2]
MMP-8	8590 ± 230	~452-fold	^[2]
MMP-2	127	~7-fold	^[1]
MMP-14	119	~6-fold	^[1]
Cathepsin-L	5900 ± 10	~310-fold	^[3]
Cathepsin-B	6200 ± 10	~326-fold	^[3]

Table 2: Inhibitory Activity of **(R)-ND-336** against Cytochrome P450 Isoforms

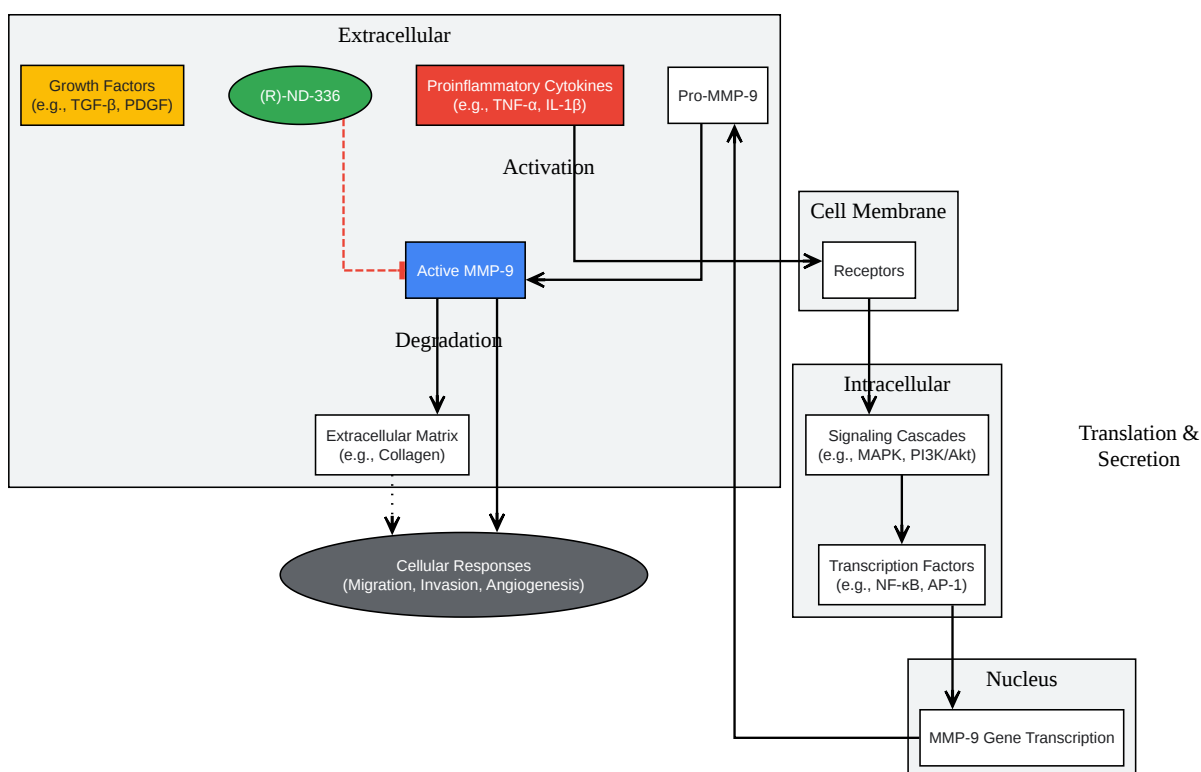
CYP Isoform	IC50 (μM)	Reference
CYP1A2	7.9	[2] [3]
CYP2C8	39	[2] [3]
CYP2C9	3.1	[2] [3]
CYP2C19	3.5	[2] [3]
CYP3A4/A5	No Inhibition	[2] [3]
CYP2D6	No Inhibition	[2] [3]

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected Phenotype	Off-target effect of (R)-ND-336.	<p>1. Confirm Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that (R)-ND-336 is binding to MMP-9 in your cells.</p> <p>2. Use a Structurally Different MMP-9 Inhibitor: Compare the phenotype with another selective MMP-9 inhibitor to see if the effect is consistent.</p> <p>3. Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce MMP-9 expression and observe if the phenotype is replicated.</p>
Cell Viability Issues	Off-target toxicity at high concentrations.	<p>1. Dose-Response Curve: Determine the lowest effective concentration of (R)-ND-336 that inhibits MMP-9 activity without affecting cell viability.</p> <p>2. Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration of (R)-ND-336 in your specific cell line.</p>

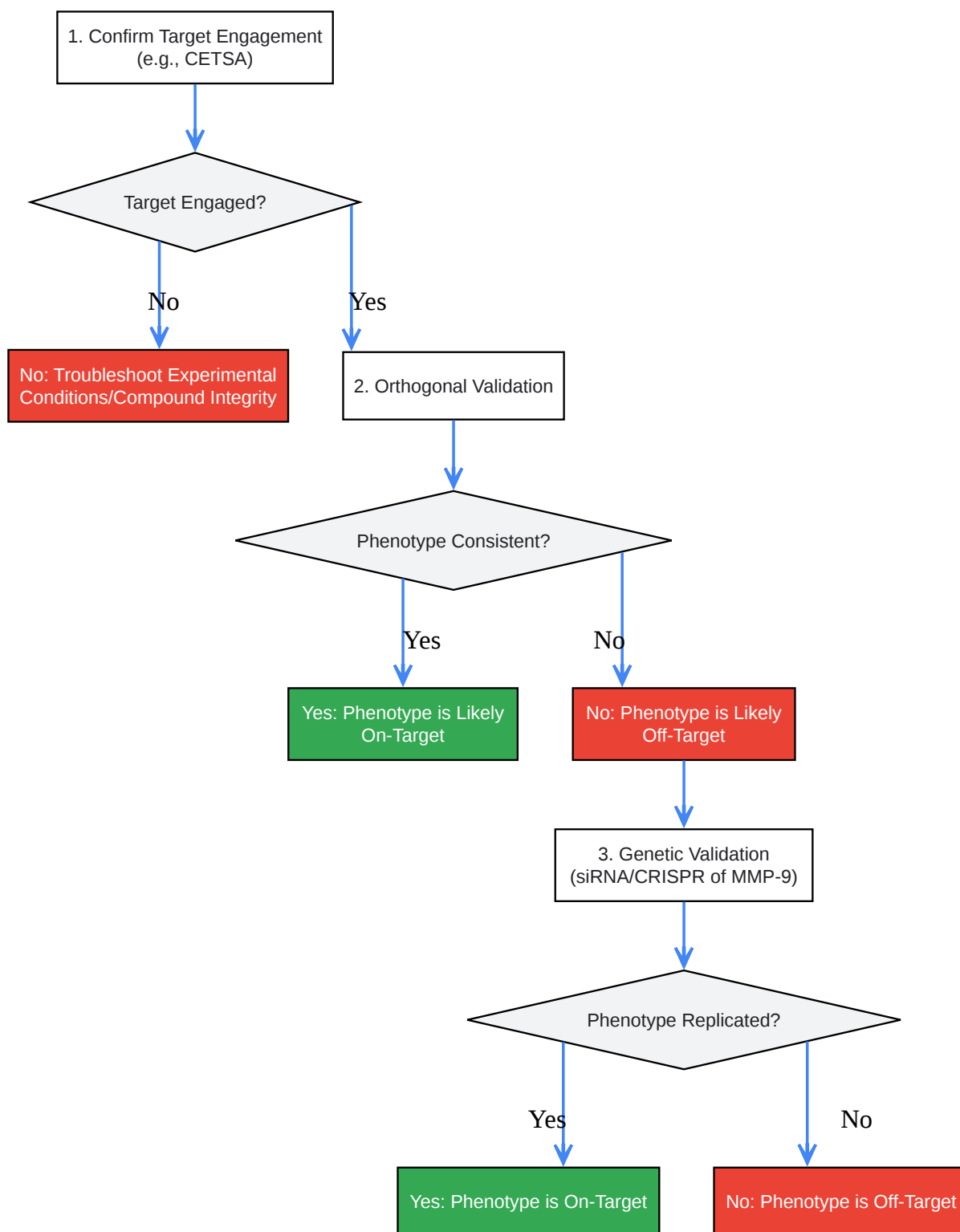
Inconsistent Results	Variability in experimental conditions.	1. Standardize Protocols: Ensure consistent cell density, treatment times, and reagent concentrations. 2. Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
Lack of Expected On-Target Effect	Low MMP-9 expression or activity in the cell model.	1. Confirm MMP-9 Expression: Use Western blot or qPCR to verify the expression of MMP-9 in your cell line. 2. Measure MMP-9 Activity: Use a gelatin zymography assay to assess the baseline activity of MMP-9.

Mandatory Visualizations



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MMP-9 signaling pathway and the inhibitory action of **(R)-ND-336**.



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